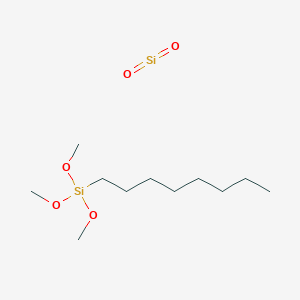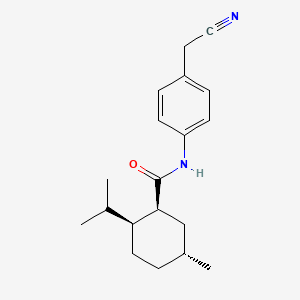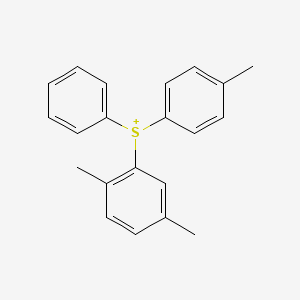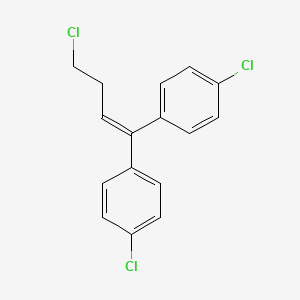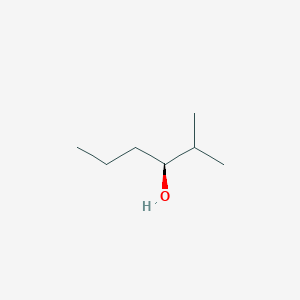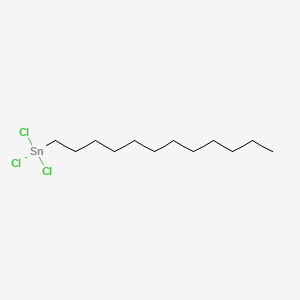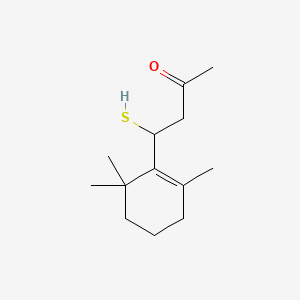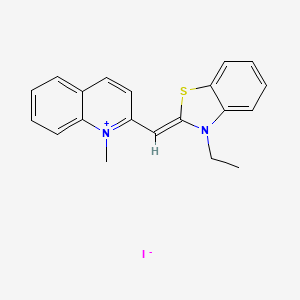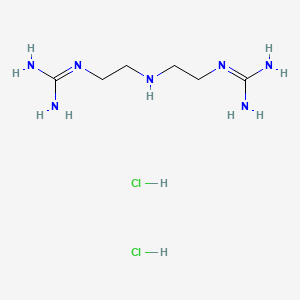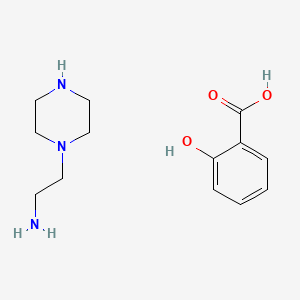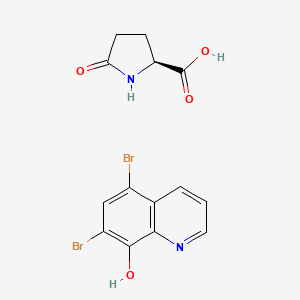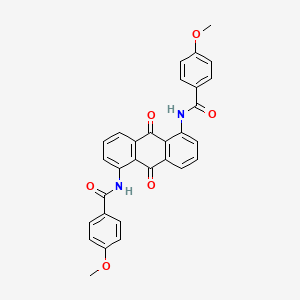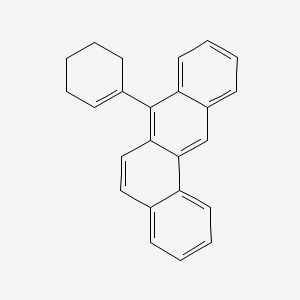
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes a cyclohexene ring. This compound is part of a larger class of chemicals known for their presence in fossil fuels and as byproducts of combustion processes. Benz(a)anthracene derivatives are often studied for their chemical properties and potential biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a cyclohexene derivative reacts with a benz(a)anthracene precursor under controlled conditions. The reaction often requires a catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of such complex PAHs is less common due to their specific applications and potential health hazards. when required, these compounds are synthesized in specialized chemical plants with stringent safety protocols. The process involves high-purity reagents and advanced reaction control systems to ensure the desired product’s quality and yield.
化学反应分析
Types of Reactions
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This includes reactions where one atom or group of atoms is replaced by another, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction might produce dihydro derivatives. Substitution reactions can yield halogenated or nitrated derivatives.
科学研究应用
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism by which Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound is metabolized by enzymes like cytochrome P450, producing reactive intermediates that can bind to DNA and proteins, causing damage and triggering carcinogenic pathways.
相似化合物的比较
Similar Compounds
Benz(a)anthracene: A parent compound without the cyclohexene ring.
Benzo(a)pyrene: Another PAH with a similar structure but different biological activity.
Chrysene: A PAH with four fused benzene rings, similar in structure but lacking the cyclohexene moiety.
Uniqueness
Benz(a)anthracene, 7-(1-cyclohexen-1-yl)- is unique due to the presence of the cyclohexene ring, which influences its chemical reactivity and biological interactions. This structural feature can affect the compound’s ability to intercalate into DNA and its overall carcinogenic potential.
属性
CAS 编号 |
36278-16-7 |
|---|---|
分子式 |
C24H20 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
7-(cyclohexen-1-yl)benzo[a]anthracene |
InChI |
InChI=1S/C24H20/c1-2-9-18(10-3-1)24-21-13-7-5-11-19(21)16-23-20-12-6-4-8-17(20)14-15-22(23)24/h4-9,11-16H,1-3,10H2 |
InChI 键 |
JVQXSPURRMOJPR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


